molecular formula C18H24ClN3O5S B2632550 N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-4-oxo-4H-chromene-2-carboxamide hydrochloride CAS No. 1185022-42-7

N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-4-oxo-4H-chromene-2-carboxamide hydrochloride

Katalognummer: B2632550
CAS-Nummer: 1185022-42-7
Molekulargewicht: 429.92
InChI-Schlüssel: CRXQBLKZKFCJCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-4-oxo-4H-chromene-2-carboxamide hydrochloride (molecular formula: C₁₈H₂₄ClN₃O₅S, molecular weight: 429.916 g/mol) is a synthetic small molecule characterized by a chromene-4-one core linked to a sulfonylethyl-ethylpiperazine moiety via a carboxamide bond . The compound’s structure combines a planar chromene ring system with a polar sulfonyl-piperazine substituent, which enhances its solubility in aqueous media due to the hydrochloride salt formation. Its IUPAC name reflects the ethylpiperazine sulfonyl group attached to the ethyl chain of the carboxamide backbone.

Eigenschaften

IUPAC Name

N-[2-(4-ethylpiperazin-1-yl)sulfonylethyl]-4-oxochromene-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5S.ClH/c1-2-20-8-10-21(11-9-20)27(24,25)12-7-19-18(23)17-13-15(22)14-5-3-4-6-16(14)26-17;/h3-6,13H,2,7-12H2,1H3,(H,19,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXQBLKZKFCJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC(=O)C3=CC=CC=C3O2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-4-oxo-4H-chromene-2-carboxamide hydrochloride typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the chromene intermediate.

    Sulfonylation: The sulfonyl group is introduced through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Final Coupling: The final coupling step involves the reaction of the sulfonylated piperazine derivative with the chromene core, followed by purification and conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-4-oxo-4H-chromene-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, sulfonyl chlorides, and other electrophiles or nucleophiles in the presence of suitable catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-4-oxo-4H-chromene-2-carboxamide hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biology: The compound is used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.

    Pharmaceuticals: It is explored as a lead compound for the development of new drugs targeting specific diseases.

    Industry: The compound’s chemical properties make it useful in the synthesis of other complex molecules and materials.

Wirkmechanismus

The mechanism of action of N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-4-oxo-4H-chromene-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on core scaffolds, substituents, and physicochemical properties.

Chromene Carboxamide Derivatives
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Chromene-4-one Sulfonylethyl-ethylpiperazine (hydrochloride) 429.916 Polar sulfonyl group enhances solubility; piperazine contributes to basicity .
N-(1-Benzylpiperidin-4-yl)-4-oxo-4H-chromene-2-carboxamide (4h) Chromene-4-one Benzylpiperidine ~377.44 Benzyl group increases lipophilicity; lacks sulfonyl moiety, reducing polarity .
N-(3-Chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide Azetidinone Phenylpiperazine, nitro group N/A Azetidinone core (4-membered ring) introduces strain; nitro group may confer redox activity .

Key Observations :

  • The target compound’s sulfonylethyl-ethylpiperazine group distinguishes it from other chromene carboxamides. This substituent likely improves water solubility compared to the benzylpiperidine in compound 4h .
  • The absence of a sulfonyl group in 4h suggests reduced hydrogen-bonding capacity, which may impact target binding or pharmacokinetics.
Piperazine/Sulfonyl-Containing Analogues
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Chromene-4-one Sulfonylethyl-ethylpiperazine 429.916 Combines sulfonyl’s electron-withdrawing effects with piperazine’s basicity .
(4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid Thiazolidine Dioxopiperazine, phenyl N/A Dioxopiperazine reduces basicity; carboxylic acid enhances polarity .
Example 51 (EU Patent) Pyrrolidine Hydroxy, thiazole, benzyl N/A Thiazole and benzyl groups increase aromatic interactions; lacks sulfonyl .

Key Observations :

  • The target’s ethylpiperazine sulfonyl group contrasts with the dioxopiperazine in ’s compound, which lacks basic nitrogen atoms due to oxidation .
  • Compared to Example 51’s thiazole-pyrrolidine scaffold, the target’s chromene core may offer distinct π-π stacking interactions with biological targets .

Biologische Aktivität

N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-4-oxo-4H-chromene-2-carboxamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including in vitro studies, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H22ClN3O4SC_{18}H_{22}ClN_{3}O_{4}S, with a molecular weight of approximately 397.90 g/mol. The structure features a chromene moiety linked to a piperazine sulfonamide group, which is believed to play a crucial role in its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of the chromene class exhibit significant antimicrobial properties. In particular, this compound has shown:

  • Minimum Inhibitory Concentration (MIC) : The compound displays potent activity against various bacterial strains, with MIC values reported as low as 0.22 μg/mL for certain derivatives .
  • Bactericidal Effects : Time-kill assays indicate that the compound can effectively reduce viable bacterial counts over time, suggesting bactericidal properties against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for anticancer potential:

  • Cell Viability Assays : Studies indicate that the compound inhibits cell proliferation in various cancer cell lines, including breast and prostate cancer cells, with IC50 values ranging from 5 to 20 μM .
  • Mechanisms of Action : The proposed mechanisms include induction of apoptosis and inhibition of cell cycle progression. Notably, the compound appears to activate caspase pathways, leading to programmed cell death in cancer cells .

Case Study 1: Antimicrobial Efficacy

In a recent study published in the ACS Omega journal, derivatives similar to this compound were tested against clinical isolates of Staphylococcus aureus. The study found that these compounds significantly inhibited biofilm formation and showed enhanced activity compared to traditional antibiotics .

Case Study 2: Cancer Cell Line Studies

A study focusing on prostate cancer cell lines demonstrated that treatment with the compound led to a significant decrease in cell viability and an increase in apoptotic markers. Flow cytometry analysis revealed that treated cells exhibited increased annexin V binding, indicative of early apoptosis .

Data Table: Biological Activity Summary

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesMechanism of Action
AntimicrobialStaphylococcus aureus0.22 μg/mLInhibition of biofilm formation
Escherichia coli0.25 μg/mLBactericidal activity
AnticancerProstate Cancer Cells10 μMInduction of apoptosis
Breast Cancer Cells5 μMCell cycle arrest

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-4-oxo-4H-chromene-2-carboxamide hydrochloride, and how can yield and purity be maximized?

  • Methodology : Begin with nucleophilic substitution reactions between 4-ethylpiperazine and sulfonyl chloride intermediates under inert conditions (e.g., nitrogen atmosphere). Monitor reaction progress via TLC or HPLC. Purify using column chromatography with gradients of ethyl acetate and hexane, followed by recrystallization in ethanol/water mixtures to enhance purity (>98%). Acidify with HCl to isolate the hydrochloride salt .

Q. How can crystallographic data for this compound be obtained and refined to resolve structural ambiguities?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) with a Bruker D8 VENTURE diffractometer. Refine data using SHELXL (SHELX-2018/3) with iterative least-squares cycles. Address disorder in the piperazine ring by applying restraints to bond lengths and angles. Validate refinement with R-factor convergence (<0.05) and electron density maps .

Q. What in vitro assays are suitable for preliminary bioactivity screening, particularly for anticancer or antimicrobial potential?

  • Methodology : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and broth microdilution for antimicrobial testing (e.g., E. coli, S. aureus). Use DMSO as a solvent (≤0.1% final concentration) and include positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria). IC50/EC50 values should be calculated using nonlinear regression (GraphPad Prism) .

Advanced Research Questions

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be systematically evaluated for this compound?

  • Methodology : Assess solubility via shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). For metabolic stability, incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Clint) using the in vitro half-life method. Cross-validate with PAMPA assays for blood-brain barrier permeability .

Q. What computational strategies are effective for elucidating receptor-binding mechanisms, such as interactions with D3 dopamine receptors?

  • Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of D3 receptors (PDB: 3PBL). Optimize ligand-receptor complexes with molecular dynamics (GROMACS, 100 ns simulations). Validate binding free energies via MM-PBSA calculations. Compare results with radioligand displacement assays (e.g., [³H]spiperone competition binding) .

Q. How should contradictory data in bioactivity assays (e.g., variable IC50 values across cell lines) be analyzed and resolved?

  • Methodology : Apply statistical meta-analysis to identify outliers (e.g., Grubbs' test). Replicate experiments under standardized conditions (e.g., passage number, serum-free media). Investigate off-target effects via kinome-wide profiling (Eurofins KinaseProfiler). Cross-reference with transcriptomic data (RNA-seq) to identify resistance pathways .

Q. What advanced separation techniques are recommended for isolating enantiomers or resolving synthetic byproducts?

  • Methodology : Use chiral HPLC (Chiralpak IA column) with hexane/isopropanol mobile phases. For byproducts, employ preparative LC-MS with C18 columns and 0.1% formic acid gradients. Characterize isolated impurities via HR-MS and 2D NMR (COSY, HSQC) .

Q. How can oxidative degradation pathways be mapped to improve formulation stability?

  • Methodology : Expose the compound to accelerated oxidative stress (40°C/75% RH, 0.3% H2O2). Monitor degradation via UPLC-PDA at 254 nm. Identify degradation products using Q-TOF-MS/MS and propose pathways with DFT calculations (Gaussian 16). Optimize formulations using antioxidants (e.g., ascorbic acid) .

Notes for Methodological Rigor

  • Theoretical Frameworks : Link experimental designs to receptor theory (e.g., occupancy models for binding assays) or QSAR for structure optimization .
  • Data Validation : Use orthogonal analytical methods (e.g., NMR + HR-MS for purity) and adhere to CRDC guidelines for process control in chemical engineering .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.